

# Application Notes and Protocols: Oligonucleotide Labeling with ATTO 390

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## Compound of Interest

Compound Name: ATTO 390

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This document provides detailed application notes and protocols for the labeling of oligonucleotides with the fluorescent dye **ATTO 390**. **ATTO 390** is a versatile fluorescent label characterized by its high fluorescence quantum yield, significant Stokes shift, and good photostability, making it an excellent choice for various applications in molecular biology and diagnostics.<sup>[1][2][3]</sup>

## Introduction to ATTO 390

**ATTO 390** is a fluorescent dye belonging to the coumarin family.<sup>[1][2][4]</sup> Its key features include a large Stokes shift and a low molecular weight, which minimizes interference with the biological activity of the labeled oligonucleotide.<sup>[2][3][4]</sup> The dye is particularly well-suited for applications requiring high sensitivity, such as single-molecule detection.<sup>[2][5][6]</sup> ATTO dyes, in general, are known for their rigid molecular structure, which contributes to their exceptional photostability and brightness, with optical properties that are largely independent of solvent and temperature.<sup>[3][5]</sup>

## Quantitative Data

The spectroscopic and physical properties of **ATTO 390** are summarized in the table below.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	390 nm	[4][7][8]
Emission Maximum ( $\lambda_{em}$ )	479 nm	[2][4][8]
Extinction Coefficient ( $\epsilon_{max}$ )	24,000 M <sup>-1</sup> cm <sup>-1</sup>	[2][4]
Quantum Yield ( $\eta_{fl}$ )	0.90	[2][4]
Fluorescence Lifetime ( $\tau_{fl}$ )	5.0 ns	[2][4]
Molecular Weight	368 g/mol	[4]

## Experimental Protocols

### Oligonucleotide Labeling with **ATTO 390** NHS Ester

This protocol describes the labeling of an amine-modified oligonucleotide with **ATTO 390** N-hydroxysuccinimidyl (NHS) ester. The NHS ester reacts with the primary amine group on the oligonucleotide to form a stable amide bond.[1]

Materials:

- Amine-modified oligonucleotide
- **ATTO 390** NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.2 M Carbonate buffer (pH 8.0-9.0)
- Nuclease-free water

Protocol:

- Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.2 M carbonate buffer to a final concentration of 0.1 mM (e.g., 5 nmol in 50  $\mu$ L).

- Prepare the **ATTO 390** NHS Ester Solution: Immediately before use, prepare a 5 mg/mL solution of **ATTO 390** NHS ester in anhydrous DMF or DMSO.[2]
- Labeling Reaction:
  - Add approximately 30  $\mu$ L of the **ATTO 390** NHS ester solution to 50  $\mu$ L of the oligonucleotide solution. This creates a molar excess of the dye to drive the reaction to completion.
  - Incubate the reaction mixture at room temperature for 2 hours with gentle shaking. For longer reaction times, the pH can be adjusted to 7.0-7.5 to minimize hydrolysis of the NHS ester.
- Purification of the Labeled Oligonucleotide: It is crucial to remove the unreacted dye and any unlabeled oligonucleotides from the final product. Two common methods are detailed below.

## Purification of ATTO 390 Labeled Oligonucleotides

### a) Dual HPLC Purification:

High-performance liquid chromatography (HPLC) is a robust method for obtaining highly pure labeled oligonucleotides.[1]

Workflow:

Caption: HPLC Purification Workflow.

Protocol:

- The first HPLC run is typically used to remove failure sequences (shorter, incomplete oligonucleotides) from the initial synthesis.[1]
- After the labeling reaction, a second HPLC purification is performed to separate the labeled oligonucleotide from the unlabeled oligonucleotide and excess **ATTO 390** dye.[1]
- The separation can be achieved using a reversed-phase HPLC column. The more hydrophobic labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.

- Fractions are collected and analyzed by spectrophotometry to identify the pure labeled product.
- The desired fractions are pooled and lyophilized to yield the final purified **ATTO 390**-labeled oligonucleotide.

#### b) Phase Extraction with n-Butanol:

A simpler and more rapid purification method takes advantage of the hydrophobic nature of the **ATTO 390** dye.[\[9\]](#)[\[10\]](#)

Workflow:

Caption: Phase Extraction Purification Workflow.

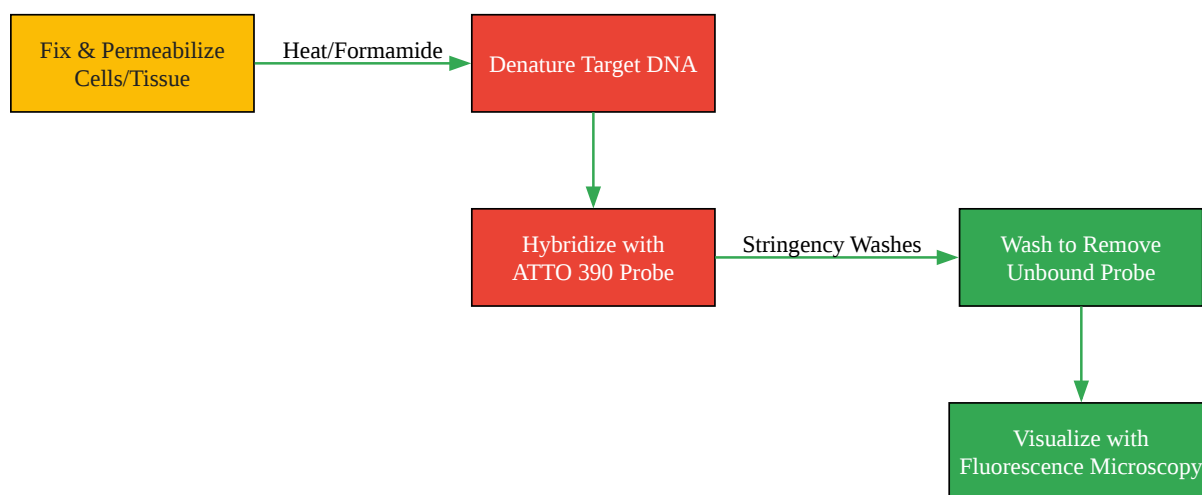
Protocol:

- Add 2-4 volumes of water-saturated n-butanol to the labeling reaction mixture.[\[10\]](#)
- Vortex the mixture vigorously for 10 seconds to ensure thorough mixing.
- Centrifuge at approximately 4000 x g for 10 seconds to separate the aqueous and organic phases.[\[10\]](#)
- Carefully remove the upper organic phase, which contains the majority of the unreacted **ATTO 390** dye.[\[10\]](#)
- Repeat the extraction two to three more times to ensure complete removal of the free dye. [\[10\]](#) The labeled oligonucleotide, being hydrophilic, will remain in the lower aqueous phase. [\[9\]](#)[\[10\]](#)
- If necessary, any remaining unlabeled oligonucleotide can be removed by further purification methods such as gel electrophoresis or reversed-phase chromatography.[\[9\]](#)

## Applications of ATTO 390-Labeled Oligonucleotides

**ATTO 390**-labeled oligonucleotides are valuable tools in a wide range of molecular biology techniques.

## Signaling Pathway Example: Fluorescence In Situ Hybridization (FISH)



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Caption: Generalized workflow for FISH.

- Fluorescence In Situ Hybridization (FISH): Labeled oligonucleotides are used as probes to detect specific DNA or RNA sequences within cells or tissues. The high brightness of **ATTO 390** allows for sensitive detection of target sequences.[3]
- Real-Time PCR (qPCR): **ATTO 390** can be used as a reporter dye in dual-labeled probes (e.g., TaqMan probes) for quantitative gene expression analysis.[3]
- DNA Sequencing: Labeled primers are utilized in Sanger sequencing and as probes in next-generation sequencing technologies.[3]
- Single-Molecule Detection and Microscopy: The excellent photostability and quantum yield of **ATTO 390** make it a suitable dye for advanced imaging techniques that require robust fluorophores.[3][5]

## Storage and Handling

- **ATTO 390 NHS ester:** Store at -20°C, protected from light and moisture.[2] Prepare solutions in anhydrous DMF or DMSO immediately before use, as they have limited stability.[2]
- **Labeled Oligonucleotides:** Store lyophilized oligonucleotides at -20°C to -70°C.[1] In solution, they are stable at 4°C for up to two weeks. For long-term storage, reconstituted material should be stored at -20°C and is expected to be stable for at least six months.[1] Dried, nuclease-free DNA can be stable for years at -20°C.[1]

### Need Custom Synthesis?

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## References

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